molecular formula C6H12O2 B166239 Glycidyl isopropyl ether CAS No. 4016-14-2

Glycidyl isopropyl ether

Cat. No.: B166239
CAS No.: 4016-14-2
M. Wt: 116.16 g/mol
InChI Key: NWLUZGJDEZBBRH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isopropyl glycidyl ether (IGE) is a type of epoxy compound . Epoxy compounds are known for their reactivity and are often used in the production of polymers and resins . The primary targets of IGE are therefore the molecules it reacts with to form these polymers, such as curing agents in the case of epoxy resins .

Mode of Action

The mode of action of IGE involves its reaction with these target molecules to form a polymer. This is typically a two-step process: first, the epoxy group on the IGE molecule reacts with a curing agent to form a pre-polymer; then, this pre-polymer undergoes further reaction to form the final polymer . The exact nature of these reactions can vary depending on the specific curing agent and conditions used .

Biochemical Pathways

For example, some epoxy compounds can react with biological molecules, potentially disrupting normal cellular functions . .

Pharmacokinetics

Like other small organic molecules, if ige were to enter the body, it would likely be distributed via the bloodstream, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The primary result of IGE’s action is the formation of polymers and resins, which have a wide range of uses in industries such as coatings, adhesives, and composites . If IGE were to enter the body, the potential effects could include irritation of the eyes, skin, and respiratory tract, as well as possible effects on the central nervous system .

Action Environment

The action of IGE is influenced by various environmental factors. For example, the temperature and pH can affect the rate of the reactions it undergoes . Additionally, IGE is a flammable liquid and can react with strong oxidizers, so it must be stored and handled carefully to prevent fires and other hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl isopropyl ether can be synthesized through the reaction of epichlorohydrin with isopropanol in the presence of a base, such as sodium hydroxide . The reaction proceeds via the formation of an intermediate, which then undergoes ring closure to form the glycidyl ether.

Industrial Production Methods: Industrial production of isopropyl glycidyl ether typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Glycidyl isopropyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Glycidyl isopropyl ether can be compared with other glycidyl ethers, such as:

  • Butyl glycidyl ether
  • 2-Ethylhexyl glycidyl ether
  • Allyl glycidyl ether
  • Neopentyl glycol diglycidyl ether
  • Octyl/decyl glycidyl ether
  • Bisphenol A diglycidyl ether
  • tert-Butyl glycidyl ether
  • Butyl 2,3-epoxypropyl ether
  • Glycidyl propargyl ether

Uniqueness: this compound is unique due to its specific reactivity and properties, which make it suitable for applications requiring high-performance materials. Its ability to modify polymers and biomolecules sets it apart from other glycidyl ethers .

Properties

IUPAC Name

2-(propan-2-yloxymethyl)oxirane
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InChI

InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3
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InChI Key

NWLUZGJDEZBBRH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OCC1CO1
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID6025480
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Molecular Weight

116.16 g/mol
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Physical Description

Isopropyl glycidyl ether is a colorless liquid. (USCG, 1999), Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid.
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Boiling Point

261 °F at 760 mmHg (NTP, 1992), 137 °C @ 760 MM HG, 137 °C, 261 °F, 279 °F
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Flash Point

92 °F (NTP, 1992), 33 °C, 33 °C c.c., 92 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 18.8% IN WATER, SOL IN KETONES & ALCOHOLS, Solubility in water, g/100ml: 19, 19%
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Density

0.92 (USCG, 1999) - Less dense than water; will float, 0.9186 @ 20 °C/4 °C, Relative density (water = 1): 0.92, 0.92
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Vapor Density

4.15 (AIR= 1), Relative vapor density (air = 1): 4.15
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Vapor Pressure

9.4 mmHg at 77 °F (NTP, 1992), 9.4 [mmHg], 9.4 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 1.25, 9 mmHg at 77 °F, (77 °F): 9 mmHg
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Color/Form

MOBILE, COLORLESS LIQUID, Colorless liquid.

CAS No.

4016-14-2
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Glycidyl isopropyl ether
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.